molecular formula C17H20F2N4OS B15121957 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

Cat. No.: B15121957
M. Wt: 366.4 g/mol
InChI Key: FYJJREZNKWQLJB-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a thieno[3,2-d]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can be substituted under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various alkylated or arylated derivatives.

Scientific Research Applications

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential drug candidate for targeting specific biological pathways.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the thieno[3,2-d]pyrimidinyl moiety play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its combination of a difluoromethyl-substituted piperidine ring and a thieno[3,2-d]pyrimidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C17H20F2N4OS

Molecular Weight

366.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C17H20F2N4OS/c18-17(19)4-8-23(9-5-17)16(24)12-1-6-22(7-2-12)15-14-13(3-10-25-14)20-11-21-15/h3,10-12H,1-2,4-9H2

InChI Key

FYJJREZNKWQLJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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